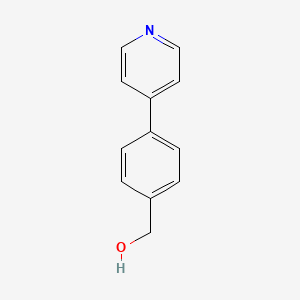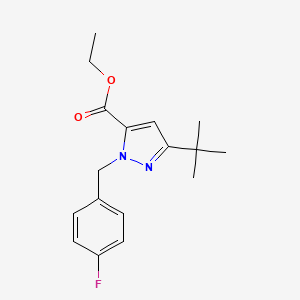
(4-(吡啶-4-基)苯基)甲醇
描述
“(4-(Pyridin-4-yl)phenyl)methanol” is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.23 . The compound is a solid at room temperature . It belongs to the class of organic compounds known as phenol ethers, which are aromatic compounds containing an ether group substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of “(4-(Pyridin-4-yl)phenyl)methanol” consists of a pyridine ring attached to a benzyl alcohol group . The InChI code for this compound is 1S/C12H11NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-8,14H,9H2 .Physical And Chemical Properties Analysis
“(4-(Pyridin-4-yl)phenyl)methanol” is a solid at room temperature . It has a molecular weight of 185.22 and a molecular formula of C12H11NO . The compound appears as an off-white powder . It has a melting point of 168 - 170°C .科学研究应用
Organic Synthesis Precursor for Pyridine Derivatives
(4-(Pyridin-4-yl)phenyl)methanol is used as a precursor in the synthesis of pyridine derivatives, which are important intermediates in various organic reactions. For example, it has been used in the preparation of 4-pyridine carboxaldehyde .
Luminescent Materials Metal–Organic Frameworks
This compound has been utilized in the construction of luminescent metal–organic frameworks (MOFs). These MOFs exhibit strong blue-green emission and have potential applications in sensing and detection technologies .
Pharmaceutical Research Antiproliferative Activity
In pharmaceutical research, derivatives of (4-(Pyridin-4-yl)phenyl)methanol have shown antiproliferative activity against certain cancer cell lines, indicating potential use in cancer treatment .
Catalysis Synthesis of Pyridinium Salts
The compound is involved in the synthesis of pyridinium salts, which have a wide range of applications including as ionic liquids, ylides, and in antimicrobial, anticancer, and antimalarial treatments .
Analytical Chemistry Fluorescence Detection
Due to its luminescent properties, (4-(Pyridin-4-yl)phenyl)methanol can be used in fluorescence-based analytical methods for the detection of trace pesticides and other analytes .
安全和危害
“(4-(Pyridin-4-yl)phenyl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the signal word “Danger” and is associated with hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .
属性
IUPAC Name |
(4-pyridin-4-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQRRRUVWBLIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383776 | |
| Record name | [4-(Pyridin-4-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyridin-4-yl)phenyl)methanol | |
CAS RN |
217192-22-8 | |
| Record name | [4-(Pyridin-4-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is (4-(pyridin-4-yl)phenyl)methanol involved in the study of molecular Borromean rings?
A: (4-(Pyridin-4-yl)phenyl)methanol acts as a reactant in an acyl transfer reaction catalyzed by unoccupied monomeric rectangles. These rectangles are formed when the synthesis of Cp*Rh-based molecular Borromean rings is hindered, for example by using wide metallaligands or pyridyl ligands []. Essentially, the unsuccessful formation of BRs, leading to these monomeric rectangles, provides a platform to investigate their catalytic properties using (4-(pyridin-4-yl)phenyl)methanol as a reagent.
Q2: What is the role of (4-(pyridin-4-yl)phenyl)methanol in the acyl transfer reaction catalyzed by the monomeric rectangles?
A: While the specific mechanism is not elaborated upon in the provided abstract, (4-(pyridin-4-yl)phenyl)methanol, along with N-acetylimidazole, serves as a reagent in the acyl transfer reaction. This suggests that the monomeric rectangles, formed due to the hindered BR synthesis, can act as catalysts for this specific type of reaction []. Further research would be needed to elucidate the detailed mechanism and the specific role of (4-(pyridin-4-yl)phenyl)methanol in this catalytic process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1304736.png)
acetate](/img/structure/B1304737.png)


![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)




